2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
Overview
Description
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is a chemical compound with a unique structure that includes an adamantyl group and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol typically involves the reaction of adamantane derivatives with hydroxypropan-2-yl groups under specific conditions. One common method involves the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with isopropanol in the presence of a strong acid catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols .
Scientific Research Applications
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The adamantyl group provides structural stability and may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Hydroxypropan-2-yl)phenyl]propan-2-ol: Similar structure but with a phenyl group instead of an adamantyl group.
1,4-Bis(2-hydroxy-2-propyl)benzene: Contains two hydroxypropan-2-yl groups attached to a benzene ring.
Uniqueness
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is unique due to the presence of the adamantyl group, which imparts distinct physical and chemical properties. This makes it particularly interesting for applications requiring high stability and specific interactions with biological molecules .
Properties
IUPAC Name |
2-[3-(2-hydroxypropan-2-yl)-1-adamantyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGERAJICQHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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